

Synthesis and Characterization of 6-Methoxy-1-indanone: A Technical Guide

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Compound of Interest

Compound Name: 6-Methoxy-1-indanone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **6-Methoxy-1-indanone**, a key intermediate in the development of various pharmaceutical compounds. This document details the experimental protocols for its preparation via intramolecular Friedel-Crafts acylation and outlines the analytical methods for its structural confirmation and purity assessment.

Physicochemical Properties

6-Methoxy-1-indanone is a white to yellow crystalline solid.^[1] A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₀ O ₂	[2]
Molecular Weight	162.19 g/mol	[2]
Melting Point	105-109 °C	[2]
Appearance	White to yellow fine crystalline powder	[1]
CAS Number	13623-25-1	[2]

Synthesis of 6-Methoxy-1-indanone

The most common and effective method for the synthesis of **6-Methoxy-1-indanone** is the intramolecular Friedel-Crafts acylation of 3-(m-methoxyphenyl)propionic acid or its corresponding acyl chloride.^[3] The methoxy group at the meta position directs the cyclization to the ortho position, leading to the desired 6-methoxy isomer.^[3]

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol describes the cyclization of 3-(m-methoxyphenyl)propionic acid using a strong acid catalyst.

Materials:

- 3-(m-methoxyphenyl)propionic acid
- Trifluoromethanesulfonic acid (TfOH) or Polyphosphoric acid (PPA)
- Anhydrous dichloromethane (CH_2Cl_2)
- Ice water
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Methanol (for recrystallization)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(m-methoxyphenyl)propionic acid in anhydrous dichloromethane.

- **Acid Addition:** Cool the solution to 0 °C using an ice bath. Slowly add trifluoromethanesulfonic acid (typically 3 equivalents) dropwise to the stirred solution.[4]
- **Reaction:** Allow the reaction mixture to warm to room temperature and continue stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching:** Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice water to quench the reaction.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).
- **Washing:** Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- **Purification:** The crude **6-Methoxy-1-indanone** can be purified by recrystallization from methanol or by sublimation under high vacuum to yield a crystalline solid.[4]

Characterization of 6-Methoxy-1-indanone

The structure and purity of the synthesized **6-Methoxy-1-indanone** are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR):

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.65	d	1H	Ar-H (ortho to C=O)
~6.90	dd	1H	Ar-H
~6.85	d	1H	Ar-H
3.85	s	3H	-OCH ₃
~3.05	t	2H	-CH ₂ - (adjacent to Ar)
~2.70	t	2H	-CH ₂ - (adjacent to C=O)

¹³C NMR (Carbon-13 NMR):

Chemical Shift (δ) ppm	Assignment
~205.0	C=O
~160.0	Ar-C-OCH ₃
~155.0	Ar-C
~131.0	Ar-C
~125.0	Ar-CH
~115.0	Ar-CH
~109.0	Ar-CH
55.6	-OCH ₃
~36.0	-CH ₂ -
~26.0	-CH ₂ -

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Frequency (cm ⁻¹)	Intensity	Assignment
~1700	Strong	C=O (ketone) stretching
~1600, ~1480	Medium-Strong	C=C (aromatic) stretching
~1250	Strong	C-O (ether) stretching
~2950	Medium	C-H (aliphatic) stretching
~3050	Medium	C-H (aromatic) stretching

Mass Spectrometry (MS)

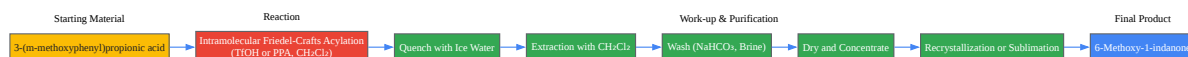
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/z	Interpretation
162	[M] ⁺ (Molecular ion)
134	[M - CO] ⁺
119	[M - CO - CH ₃] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)

Visualizing the Workflow

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **6-Methoxy-1-indanone**.

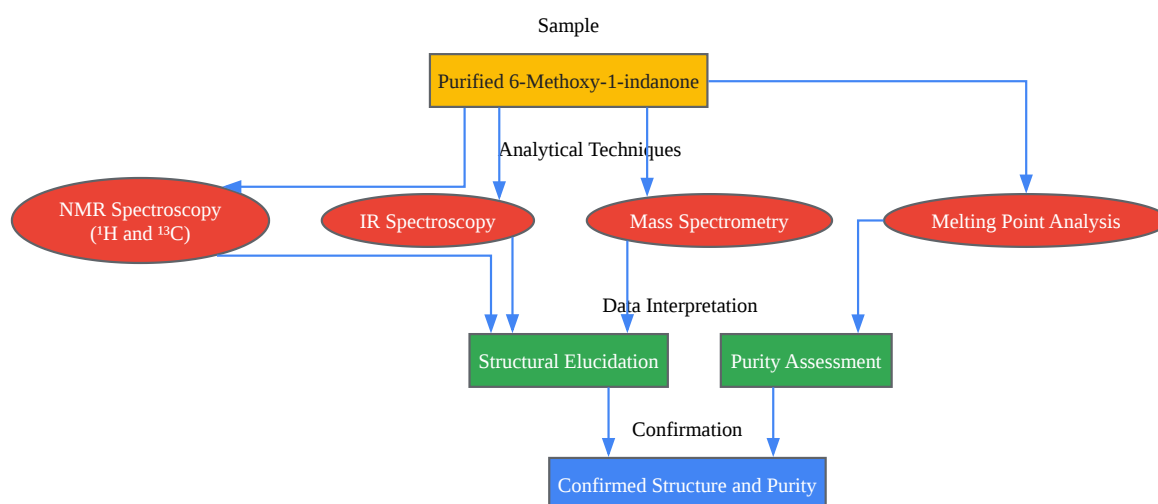


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Caption: Synthesis workflow for **6-Methoxy-1-indanone**.

Characterization Workflow

The following diagram outlines the process for characterizing the synthesized **6-Methoxy-1-indanone**.



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Caption: Characterization workflow for **6-Methoxy-1-indanone**.

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